

Chemical and physical properties of 3-(Dibutylamino)-1-propanol

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Compound of Interest

Compound Name: 3-(Dibutylamino)-1-propanol

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In-Depth Technical Guide: 3-(Dibutylamino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-(Dibutylamino)-1-propanol**, a key intermediate in various industrial and pharmaceutical syntheses. This document collates available data on its properties, outlines a general synthetic methodology, and provides a framework for its analysis. The information is presented to support research, development, and application of this versatile chemical compound.

Chemical and Physical Properties

3-(Dibutylamino)-1-propanol, also known as N,N-Dibutylpropanolamine, is a tertiary amino alcohol. Its unique combination of a hydroxyl group and a tertiary amine makes it a valuable building block in organic synthesis.^{[1][2]}

Identifiers and General Properties

Property	Value	Reference
IUPAC Name	3-(Dibutylamino)propan-1-ol	[1]
Synonyms	N,N-Dibutylpropanolamine, 1-Propanol, 3-(dibutylamino)-	[2]
CAS Number	2050-51-3	
Molecular Formula	C ₁₁ H ₂₅ NO	[1]
Molecular Weight	187.32 g/mol	[1]
Canonical SMILES	CCCCN(CCCC)CCCO	[3]
InChI Key	DMPODMBXLRMZSP-UHFFFAOYSA-N	[3]

Physicochemical Data

Precise experimental data for the physical properties of **3-(Dibutylamino)-1-propanol** are not readily available in published literature. However, computed properties provide valuable estimates for handling and experimental design.

Property	Value (Computed)	Reference
XLogP3	2.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	9	[1]
Exact Mass	187.193614421 Da	[1]
Monoisotopic Mass	187.193614421 Da	[1]
Topological Polar Surface Area	23.5 Å ²	[1]
Heavy Atom Count	13	[1]

Note: The lack of extensive experimental data is highlighted by some suppliers who state that they do not collect analytical data for this specific compound.

Synthesis and Purification

General Synthesis Methodology

The most common synthetic route to **3-(Dibutylamino)-1-propanol** is the N-alkylation of dibutylamine with a 3-halopropanol, typically 3-chloro-1-propanol. This reaction is a standard nucleophilic substitution where the secondary amine acts as the nucleophile.

A generalized experimental protocol is as follows:

Materials:

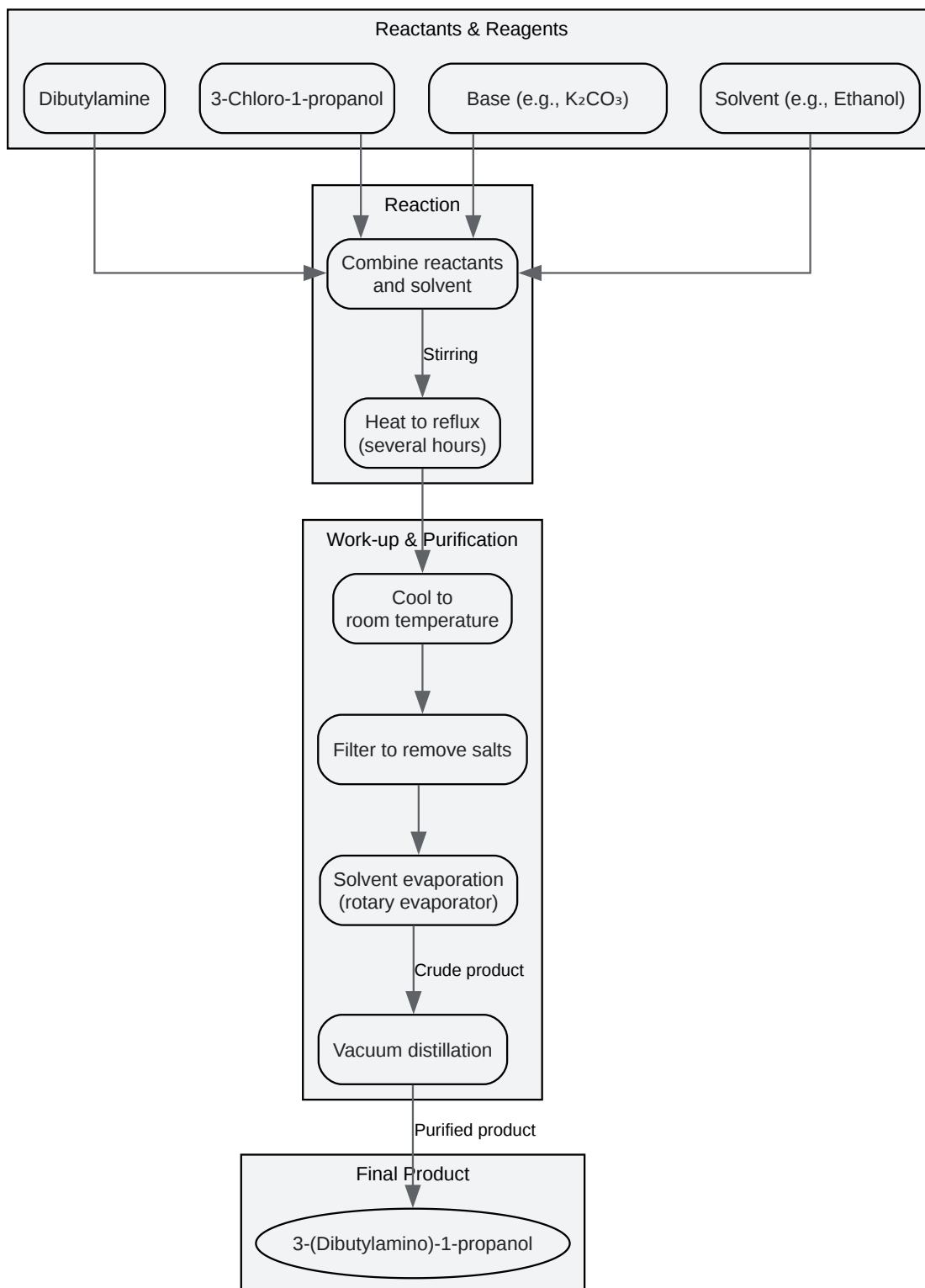
- Dibutylamine
- 3-Chloro-1-propanol
- A suitable base (e.g., sodium carbonate, potassium carbonate, or an excess of dibutylamine)
- An organic solvent (e.g., ethanol, isopropanol, or acetonitrile)

Procedure:

- In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve dibutylamine and the base in the chosen organic solvent.
- Slowly add 3-chloro-1-propanol to the reaction mixture.
- Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
- After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- The crude product can then be purified by vacuum distillation.

Experimental Workflow Diagram

Synthesis Workflow for 3-(Dibutylamino)-1-propanol



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Caption: A generalized workflow for the synthesis of **3-(Dibutylamino)-1-propanol**.

Analytical Characterization

Due to the limited availability of published experimental spectra, this section provides an overview of the expected analytical characteristics based on the structure of **3-(Dibutylamino)-1-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the butyl groups (triplets for the terminal methyl groups, and multiplets for the methylene groups), a triplet for the methylene group adjacent to the nitrogen, a triplet for the methylene group adjacent to the hydroxyl group, and a multiplet for the central methylene group of the propanol backbone. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
- ^{13}C NMR:** The carbon NMR spectrum should display distinct signals for each of the carbon atoms in the butyl chains and the propanol backbone.

Infrared (IR) Spectroscopy

The IR spectrum of **3-(Dibutylamino)-1-propanol** is expected to exhibit the following characteristic absorption bands:

- A broad O-H stretching band in the region of $3200\text{--}3600\text{ cm}^{-1}$.
- C-H stretching bands for the alkyl groups around $2850\text{--}2960\text{ cm}^{-1}$.
- A C-N stretching band in the fingerprint region, typically around $1000\text{--}1250\text{ cm}^{-1}$.
- A C-O stretching band, likely in the $1050\text{--}1150\text{ cm}^{-1}$ range.

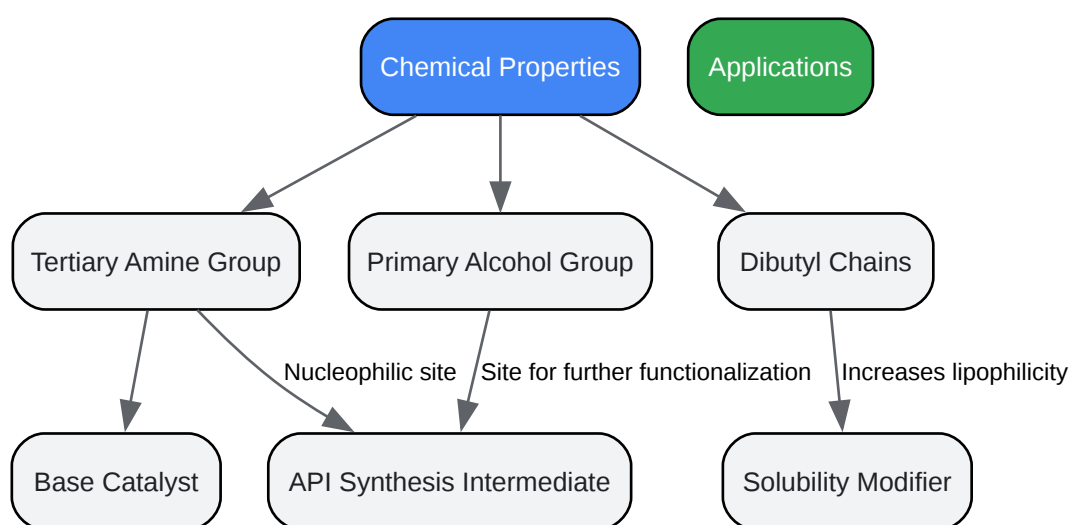
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M^+) at m/z 187. The fragmentation pattern would be expected to include cleavage alpha to the nitrogen and oxygen atoms, leading to characteristic fragment ions.

Applications in Drug Development and Research

3-(Dibutylamino)-1-propanol serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Its bifunctional nature allows for a variety of chemical transformations. The tertiary amine can act as a base or a nucleophile, while the primary alcohol can be converted to other functional groups such as esters, ethers, or halides. This versatility makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).

Logical Relationship of Properties to Applications



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Caption: Relationship between the chemical properties and applications of the compound.

Safety and Handling

While a specific safety data sheet for **3-(Dibutylamino)-1-propanol** is not widely available, it should be handled with the care appropriate for a tertiary amine and an alcohol. It is likely to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(Dibutylamino)-1-propanol is a valuable chemical intermediate with significant potential in organic synthesis, particularly within the pharmaceutical sector. While comprehensive experimental data on its physical properties are limited, its chemical reactivity is well-understood, allowing for its effective use as a synthetic building block. Further research to fully characterize its physical properties and to develop optimized and scalable synthetic protocols would be beneficial for its broader application.

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References

- 1. PubChemLite - 3-(dibutylamino)-1-propanol (C11H25NO) [pubchemlite.lcsb.uni.lu]
- 2. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 3. 1-Propanol, 3-(dibutylamino)- | C11H25NO | CID 74905 - PubChem [pubchem.ncbi.nlm.nih.gov]
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